Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-
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Overview
Description
Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-3-pyridinyl- is a specialized organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring and a pyridinyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-3-pyridinyl- typically involves the reaction of amines with isothiocyanates. One common method is the condensation of primary amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .
Industrial Production Methods
Industrial production of thioureas often employs scalable and cost-effective methods. For instance, the combination of sulfur and chloroform enables the efficient synthesis of thiocarbonyl surrogates, which can be further reacted to produce thioureas . Additionally, the use of carbamoyl isothiocyanates as starting materials allows for the creation of multisubstituted guanidines, which can be converted into thioureas through selective deprotection and thioacylation reactions .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfenic acids, sulfinic acids, and sulfonic acids.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to ensure optimal reactivity and yield.
Major Products
The major products formed from these reactions include sulfenic acids, sulfinic acids, sulfonic acids, amines, and various substituted thioureas, depending on the specific reaction and reagents used.
Scientific Research Applications
Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-3-pyridinyl- has a wide range of scientific research applications:
Biology: Thioureas are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, thioureas are explored as potential therapeutic agents due to their ability to interact with various biological targets.
Industry: Thioureas are used in the production of polymers, dyes, and other industrial chemicals due to their versatile reactivity and stability.
Mechanism of Action
The mechanism of action of Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-3-pyridinyl- involves its ability to act as a hydrogen-bond donor. This property allows it to activate carbonyls, nitroolefins, imines, and other electrophilic substrates by stabilizing the transition states through hydrogen bonding . The molecular targets and pathways involved in its action include interactions with nucleophilic sites on substrates, leading to enhanced reactivity and selectivity in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in catalysis.
N-[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]-N′-4-(trifluoromethyl)phenylsquaramide: Another thiourea derivative with similar catalytic properties.
Uniqueness
Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-3-pyridinyl- is unique due to its specific structural features, such as the presence of a dimethylamino group and a pyridinyl group, which impart distinct reactivity and selectivity in chemical reactions. Its ability to form stable hydrogen bonds and activate a wide range of substrates makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
919112-93-9 |
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Molecular Formula |
C14H22N4S |
Molecular Weight |
278.42 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C14H22N4S/c1-18(2)13-8-4-3-7-12(13)17-14(19)16-11-6-5-9-15-10-11/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H2,16,17,19)/t12-,13-/m1/s1 |
InChI Key |
KJICNIGOVSLEDM-CHWSQXEVSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CN=CC=C2 |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
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